molecular formula C10H6Cl2N2 B1281331 2,5-Dichloro-3-phenylpyrazine CAS No. 64163-09-3

2,5-Dichloro-3-phenylpyrazine

Cat. No.: B1281331
CAS No.: 64163-09-3
M. Wt: 225.07 g/mol
InChI Key: UVHFTHLANSFULO-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-phenylpyrazine is a heterocyclic organic compound with the molecular formula C10H6Cl2N2 It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 2nd and 5th positions and a phenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-phenylpyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled conditions. The reaction is carried out at temperatures ranging from 120°C to 220°C, followed by purification steps to obtain the desired product .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of efficient purification techniques such as crystallization and distillation is employed to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-phenylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted pyrazine derivatives, while oxidation can lead to the formation of pyrazine oxides .

Scientific Research Applications

2,5-Dichloro-3-phenylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Dichloro-3-phenylpyrazine exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

  • 2-Chloro-3-phenylpyrazine
  • 2,5-Dichloro-3,6-dimethylpyrazine
  • 2,5-Dichloropyrazine

Comparison: Compared to its analogs, 2,5-Dichloro-3-phenylpyrazine is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,5-dichloro-3-phenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHFTHLANSFULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496734
Record name 2,5-Dichloro-3-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64163-09-3
Record name 2,5-Dichloro-3-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What further studies could be conducted to understand the formation of 2,5-dichloro-3-phenylpyrazine?

A2: The researchers investigated the mechanism of this novel formation by reacting methyl-substituted 1-hydroxy-2(1H)-pyrazinones with phosphoryl chloride. [, ] Further studies could expand on this by systematically altering the substituents on the phenyl ring and the pyrazinone core. This would provide insights into the electronic and steric factors governing the regioselectivity of the chlorination and the formation of the dichlorinated product. Additionally, computational chemistry studies could be employed to model the reaction mechanism and rationalize the observed product formation.

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